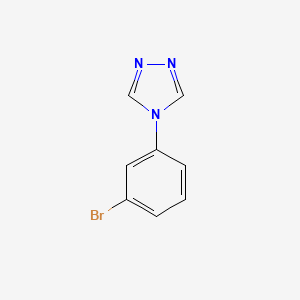

4-(3-Bromophenyl)-4H-1,2,4-triazole

Description

Significance of Heterocyclic Systems in Contemporary Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to contemporary chemistry. wisdomlib.org Their prevalence in nature is vast, forming the core of many biologically essential molecules like alkaloids, antibiotics, and vitamins. ijpsr.comderpharmachemica.com This inherent biological relevance has made heterocyclic chemistry a cornerstone of medicinal chemistry and drug discovery. wisdomlib.orgnih.gov The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these rings, influencing their reactivity, solubility, and ability to interact with biological targets. nih.govnumberanalytics.com Consequently, the synthesis and study of novel heterocyclic systems are a major focus of research aimed at developing new pharmaceuticals, agrochemicals, and materials. ijpsr.comnumberanalytics.com

The 1,2,4-Triazole (B32235) Scaffold: Foundational Research Context

Among the vast array of heterocyclic structures, the 1,2,4-triazole ring has emerged as a "privileged scaffold" in medicinal chemistry. nih.gov This five-membered ring, with the molecular formula C₂H₃N₃, contains three nitrogen atoms at positions 1, 2, and 4. mdpi.comwikipedia.org The 1,2,4-triazole core is present in numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents. nih.govmdpi.comnih.gov The versatility of the 1,2,4-triazole scaffold allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's biological activity. researchgate.net Research has extensively explored the synthesis of diverse 1,2,4-triazole derivatives and their potential as antimicrobial, anti-inflammatory, and anticonvulsant agents, among others. nih.govresearchgate.net

Overview of 4-(3-Bromophenyl)-4H-1,2,4-triazole as a Target Compound in Academic Studies

Within the extensive family of 1,2,4-triazoles, this compound has been a specific subject of academic investigation. The introduction of a bromophenyl group at the 4-position of the triazole ring creates a molecule with distinct electronic and steric properties that are of interest for further chemical modifications and biological evaluation. The bromine atom, in particular, can serve as a handle for subsequent cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of more complex molecular architectures. nih.govmdpi.com Studies on related bromophenyl-triazole derivatives have explored their synthesis and potential applications, including their use as intermediates in the creation of compounds with potential pharmacological activities. mdpi.comzsmu.edu.uaresearchgate.net The investigation of this compound and its analogs contributes to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds.

Research Findings on Substituted Bromophenyl-1,2,4-triazole Derivatives

While specific research exclusively focused on this compound is limited in the provided search results, extensive research has been conducted on closely related substituted bromophenyl-1,2,4-triazole derivatives. These studies provide valuable insights into the synthesis, characterization, and potential applications of this class of compounds.

For instance, research on 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles has demonstrated their utility as precursors in Suzuki cross-coupling reactions to generate new organic hybrids with potential luminescence properties. nih.govmdpi.com The synthesis of these compounds typically involves the reaction of N,N'-bis(4-bromobenzoyl)hydrazine with an appropriate amine. nih.gov

Another area of investigation involves the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives. zsmu.edu.ua These compounds have been synthesized and their structures confirmed through various analytical techniques. zsmu.edu.ua Subsequent studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, derived from the aforementioned thiones, have explored their potential actoprotective activity. zsmu.edu.ua

Furthermore, the synthesis and characterization of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol highlights the S-alkylation of a 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate. mdpi.com This demonstrates a common synthetic route for modifying the triazole core.

The table below summarizes the types of substituted bromophenyl-1,2,4-triazole derivatives found in recent research and their primary areas of investigation.

| Derivative Class | Research Focus |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Synthesis, Suzuki cross-coupling reactions, Luminescence properties |

| 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones | Synthesis, Characterization |

| 2-((5-(2-Bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Synthesis, Actoprotective activity |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Synthesis, S-alkylation, Characterization |

These studies collectively underscore the importance of the bromophenyl-1,2,4-triazole scaffold as a versatile platform for the development of new functional molecules with potential applications in materials science and pharmacology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSPEKVPJHTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592397 | |

| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375858-05-2 | |

| Record name | 4-(3-Bromophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 3 Bromophenyl 4h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing the 4-(3-Bromophenyl)-4H-1,2,4-triazole scaffold often involve cyclization and condensation reactions that have been established for many years.

The construction of the 1,2,4-triazole (B32235) ring frequently begins with acyclic precursors that undergo a series of reactions to form the heterocyclic system. A notable example is the Einhorn-Brunner reaction, which involves the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgwikipedia.org This reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, is a versatile method for preparing substituted 1,2,4-triazoles from various imides and hydrazines. wikipedia.orgwikipedia.org The mechanism involves the initial protonation of the hydrazine (B178648), followed by its attack on a carbonyl group of the imide, leading to a cyclization cascade that ultimately forms the triazole ring. wikipedia.org

Another multi-step approach starts from an appropriate aromatic amine, such as 4-bromoaniline. mdpi.com This can be converted through a series of steps, including reaction with carbon disulfide and hydrazine, to form a key intermediate, which is then acylated and cyclized to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com For instance, the synthesis of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be initiated by reacting 3-bromobenzaldehyde (B42254) with phenylhydrazine (B124118) to create a hydrazone intermediate. This intermediate is subsequently cyclized using thiocarbonyldiimidazole.

A general pathway for creating 4-aryl-4H-1,2,4-triazole derivatives involves the initial synthesis of a carbohydrazide (B1668358), which is then reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a potassium dithiocarbazate intermediate. nih.govmdpi.com This intermediate can then be reacted with a substituted aniline (B41778) to yield the final triazole product. nih.gov

Table 1: Examples of Multi-Step Cyclization Reactions

| Starting Material | Key Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Imide and Alkyl Hydrazine | Acid catalyst | Hydrazone-like species | 1,2,4-Triazole |

| 4-Bromoaniline | Carbon disulfide, Hydrazine | Hydrazinecarbothioamide | 4,5-disubstituted-4H-1,2,4-triazole-3-thiol |

| 3-Bromobenzaldehyde | Phenylhydrazine, Thiocarbonyldiimidazole | Hydrazone | 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol |

Condensation reactions provide a direct route to the 1,2,4-triazole core by joining two or more molecules with the elimination of a small molecule, such as water. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a prime example of this approach, involving the condensation of an amide and an acyl hydrazide to form a 1,2,4-triazole. scispace.comdrugfuture.comresearchgate.netwikipedia.org While effective, this reaction can sometimes lead to a mixture of products if the acyl groups of the reacting molecules are different. drugfuture.comdrugfuture.com The mechanism initiates with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon, followed by cyclization and dehydration to yield the triazole ring. wikipedia.org

Another condensation strategy involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride, which proceeds through a nucleophilic intramolecular cyclization to form aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a key step in several synthetic pathways to 1,2,4-triazoles. This method often involves the initial formation of a hydrazide, which is then cyclized. For example, a carboxylic acid can be esterified and then treated with hydrazine hydrate (B1144303) to produce a carbohydrazide. nih.gov This carbohydrazide can then undergo cyclization with various reagents to form the triazole ring.

A straightforward method involves heating a mixture of formamide (B127407) and hydrazine hydrochloride with a base like potassium hydroxide to produce 1,2,4-triazole. scispace.comresearchgate.net A more direct process for preparing 1,2,4-triazole involves reacting hydrazine or its aqueous solutions with an excess of formamide at elevated temperatures (140° to 210° C). google.com Thiosemicarbazide derivatives, formed from the reaction of hydrazides with isothiocyanates, can be efficiently cyclized in a basic medium to afford 1,2,4-triazole-3-thiones. nih.gov Similarly, hydrazones can serve as precursors, reacting with amines in the presence of an oxidizing system like iodine/TBHP to yield 1,2,4-triazoles. frontiersin.org

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields. pnrjournal.comrsc.orgnih.gov This technique utilizes the ability of polar molecules to convert electromagnetic radiation into heat, accelerating chemical reactions. pnrjournal.com

Several protocols for the synthesis of 1,2,4-triazole derivatives have been adapted for microwave irradiation. For instance, the reaction of hydrazines with formamide can proceed smoothly under microwave irradiation without the need for a catalyst, demonstrating excellent functional group tolerance. organic-chemistry.org In some cases, reaction times have been reduced from hours under conventional heating to just minutes with microwave assistance, with yields sometimes reaching as high as 96%. nih.gov For example, the synthesis of certain 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours to 30 minutes. nih.gov The synthesis of 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives has also been achieved using microwave-assisted steps. rroij.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Piperazine-azole-fluoroquinolone derivative synthesis | 27 hours | 30 minutes | Significant |

| 1,3,5-trisubstituted-1,2,4-triazole synthesis | > 4 hours | 1 minute | Up to 85% |

| N-(substituted)-...-acetamide synthesis | Not specified | 31-68 seconds | Extraordinary |

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered green solvents due to their low vapor pressure and high thermal stability. benthamdirect.comresearchgate.netresearchgate.net They can act as both the solvent and catalyst in chemical reactions.

The synthesis of 1,2,4-triazole derivatives has been successfully carried out in the presence of ionic liquids. For example, a novel Brønsted acidic ionic liquid, [H2-TMDP][HPO4], has been used as an efficient and recyclable catalyst for the synthesis of 1,2,4-triazole-3-thione derivatives, achieving excellent yields (88–96%) in short reaction times (8–13 minutes) at room temperature. tandfonline.com The reusability of the ionic liquid for several runs without a significant loss in activity makes this a particularly sustainable method. tandfonline.com The synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives has also been achieved using Suzuki cross-coupling reactions in the presence of ionic liquids. mdpi.com

Derivatization Strategies and Functionalization of the Core Structure

The this compound core is a versatile platform for a variety of chemical modifications. These modifications allow for the introduction of diverse functional groups, leading to a broad spectrum of chemical entities with tailored properties.

S-Alkylation of 1,2,4-Triazole-3-thiols

A common derivatization strategy involves the S-alkylation of the corresponding 1,2,4-triazole-3-thiol. This reaction typically proceeds by treating the triazole-3-thiol with an alkylating agent in the presence of a base. For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using 2-bromo-1-phenylethanone in an alkaline medium, followed by reduction of the resulting ketone to yield a secondary alcohol. researchgate.netmdpi.com The reaction's regioselectivity is crucial, as alkylation can theoretically occur at either the sulfur or a nitrogen atom. mdpi.comuzhnu.edu.ua However, spectral data often confirms that S-alkylation is the predominant pathway. researchgate.net This method has been successfully employed to synthesize a variety of S-alkylated derivatives, including those with potential biological activities. researchgate.netmdpi.comzsmu.edu.ua

A study on the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates utilized S-alkylation of 5-mercapto-1,2,4-triazoles with 3-(2-bromoethyl)-1H-indole in the presence of trimethylamine. nih.gov The successful S-alkylation was confirmed by the disappearance of the -SH proton signal in the NMR spectrum. nih.gov Similarly, S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol have been synthesized and characterized. zsmu.edu.ua

| Starting Material | Reagent | Product | Reference |

| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | researchgate.netmdpi.com |

| 5-mercapto-1,2,4-triazoles | 3-(2-bromoethyl)-1H-indole | 1,2,4-triazolo-linked bis-indolyl conjugates | nih.gov |

| 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol | Alkyl halides | S-alkyl derivatives | zsmu.edu.ua |

Schiff Base Formation

Schiff base formation is a widely used method for derivatizing amino-substituted 1,2,4-triazoles. This reaction involves the condensation of a primary amine with an aldehyde or ketone. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with various aldehydes to synthesize Schiff bases. dergipark.org.trresearchgate.net The formation of the Schiff base is typically confirmed by the appearance of a characteristic imine (N=CH) proton signal in the 1H-NMR spectrum and the absence of the NH2 peak in the IR spectrum. dergipark.org.trresearchgate.netresearchgate.net

This strategy has been employed to synthesize a variety of Schiff base derivatives with potential antimicrobial and antifungal activities. dergipark.org.trresearchgate.netnih.govmdpi.com For instance, novel derivatives of 1,2,4-triazole pyridine (B92270) coupled with Schiff bases were obtained by reacting 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine with different aromatic aldehydes. nih.gov A facile sonochemical protocol has also been developed for the synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles, affording the desired products in excellent yields in a short reaction time. nih.gov

| Starting Amine | Aldehyde/Ketone | Product | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aldehydes | Schiff bases | dergipark.org.trresearchgate.net |

| 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine | Various aromatic aldehydes | 1,2,4-triazole pyridine Schiff base hybrids | nih.gov |

| 3-amino- and 4-amino-1,2,4-triazoles | Variety of aromatic aldehydes | Schiff bases | nih.gov |

Suzuki Cross-Coupling Reactions for Aryl Substitution

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively utilized for the aryl substitution of bromo-functionalized 1,2,4-triazoles. This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide. Specifically, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various commercially available boronic acids. mdpi.comnih.govnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base in a suitable solvent system. mdpi.comnih.govresearchgate.net This methodology has been used to synthesize new derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole, which have been investigated for their luminescence properties. mdpi.comnih.govnih.gov The use of ionic liquids as a "green" solvent alternative has also been explored in these reactions. nih.govnih.gov A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water has also been reported, highlighting the versatility of this reaction. rsc.org

| Bromo-Triazole Derivative | Boronic Acid | Catalyst System | Product | Reference |

| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Various arylboronic acids | Pd(PPh3)4, K2CO3, NBu4Br | 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives | mdpi.comnih.govnih.gov |

| Tris(4-bromophenyl)amine | Benzene-1,4-diboronic acid | Tris(dibenzylideneacetone)-dipalladium with tris(4-chlorophenyl)phosphine | Polymer with immobilized palladium nanoparticles | rsc.org |

Introduction of Amino Acid Fragments

The incorporation of amino acid fragments into the 1,2,4-triazole scaffold can lead to the formation of peptidomimetics with potential biological applications. While specific examples for the direct introduction of amino acid fragments onto "this compound" are not explicitly detailed in the provided context, the synthesis of triazole-containing peptidomimetics is a known strategy. nih.govnih.gov This can be achieved by replacing an amide bond in a peptide with a 1,2,4-triazole ring, which can act as a cis-amide bond surrogate. nih.gov

Amide and Thioamide Modifications

The 1,2,4-triazole ring can be considered a bioisosteric replacement for amide and thioamide functionalities. nih.gov Synthetic transformations have been developed to convert 1,3-disubstituted thioureas into the corresponding alkyl-(4-aryl/alkyl-4H- researchgate.netmdpi.comresearchgate.nettriazol-3-yl)-amines. nih.gov This approach increases structural diversity and modifies the conformational freedom of the molecules. nih.gov While direct amide and thioamide modifications of "this compound" are not detailed, the synthesis of derivatives like 2-((4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide demonstrates the incorporation of an amide linkage in a side chain attached to the triazole core. sigmaaldrich.com

Azo Linkage Formation

The formation of azo linkages involving the 1,2,4-triazole ring is another derivatization strategy. This can be achieved through the reaction of a diazonium salt with an activated aromatic or heterocyclic ring. For instance, the reaction of 1,2,3-triazole-substituted 1-azabutadienes with 4-nitrophenyldiazonium fluoroborate has been shown to yield triazole derivatives. researchgate.net While a direct example with "this compound" is not provided, this methodology suggests a potential route for introducing azo functionalities.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For a related compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide, the ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows distinct signals. nih.gov A singlet at 9.73 ppm is attributed to the NH proton. nih.gov Aromatic protons appear in the range of 7.05 to 8.34 ppm. nih.gov Specifically, a doublet at 8.34 ppm (J = 8 Hz) corresponds to H-6', a singlet at 7.77 ppm to H-2', a doublet at 7.66 ppm (J = 8 Hz) to H-3'', a doublet at 7.55 ppm (J = 8 Hz) to H-4', a triplet at 7.41 ppm (J = 8 Hz) to H-5', a triplet at 7.37 ppm (J = 8 Hz) to H-5'', a doublet at 7.24 ppm (J = 8 Hz) to H-6'', and a triplet at 7.05 ppm (J = 8 Hz) to H-4''. nih.gov A quartet at 4.82 ppm (J = 8 Hz) is assigned to the S-CH proton, a singlet at 3.58 ppm to the N-CH₃ protons, and a doublet at 1.74 ppm (J = 8 Hz) to the CH-CH₃ protons. nih.gov

In another derivative, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, the ¹H NMR spectrum in CDCl₃ at 400 MHz reveals a singlet for the NH proton at 11.0 ppm. nih.gov The aromatic protons resonate between 7.42 and 8.7 ppm. nih.gov A singlet at 8.7 ppm corresponds to H-2'', a doublet at 7.93 ppm (J = 8 Hz) to H-6', a doublet at 7.83 ppm (J = 8 Hz) to H-4'', a singlet at 7.79 ppm to H-2', a doublet at 7.69 ppm (J = 8 Hz) to H-6'', a doublet at 7.58 ppm (J = 8 Hz) to H-4', a triplet at 7.45 ppm (J = 4 Hz) to H-5'', and a triplet at 7.42 ppm (J = 4 Hz) to H-5'. nih.gov The S-CH proton appears as a quartet at 4.61 ppm (J = 8 Hz), the N-CH₃ protons as a singlet at 3.63 ppm, and the CH-CH₃ protons as a doublet at 1.73 ppm (J = 8 Hz). nih.gov

¹H NMR Data for 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

|---|---|---|---|

| 9.73 | s | - | H-NH |

| 8.34 | d | 8 | H-6' |

| 7.77 | s | - | H-2' |

| 7.66 | d | 8 | H-3'' |

| 7.55 | d | 8 | H-4' |

| 7.41 | t | 8 | H-5' |

| 7.37 | t | 8 | H-5'' |

| 7.24 | d | 8 | H-6'' |

| 7.05 | t | 8 | H-4'' |

| 4.82 | q | 8 | H–S-CH |

| 3.58 | s | - | CH₃–N |

| 1.74 | d | 8 | CH₃–CH |

¹H NMR Data for 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

|---|---|---|---|

| 11.0 | s | - | H-NH |

| 8.7 | s | - | H-2'' |

| 7.93 | d | 8 | H-6' |

| 7.83 | d | 8 | H-4'' |

| 7.79 | s | - | H-2' |

| 7.69 | d | 8 | H-6'' |

| 7.58 | d | 8 | H-4' |

| 7.45 | t | 4 | H-5'' |

| 7.42 | t | 4 | H-5' |

| 4.61 | q | 8 | H–S–CH |

| 3.63 | s | - | CH₃–N |

| 1.73 | d | 8 | CH₃–CH |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. For a related compound, 1,2,4-Triazole (B32235), the ¹³C NMR spectrum shows specific resonances for the carbon atoms in the heterocyclic ring. chemicalbook.com In the case of 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, the ¹³C NMR spectrum (100 MHz, CDCl₃) exhibits signals at δ 15.8 (CH₃), 40.0 (CH₂), 124.9, 126.4, 130.4, 132.3 (aromatic carbons), and 154.5 (triazole carbons). mdpi.com

For another derivative, 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole, the ¹³C NMR (100 MHz, CDCl₃) shows peaks at δ 13.1 (CH₃), 19.2 (CH₂), 31.9 (CH₂), 44.8 (CH₂), 124.7, 126.5, 130.4, 132.3 (aromatic carbons), and 154.8 (triazole carbons). mdpi.com The ¹³C NMR spectrum (100 MHz, CDCl₃) of 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole displays signals at δ 13.7, 22.2, 25.6, 29.8, 30.6, 45.0, 124.7, 126.6, 130.4, 132.3, and 154.8. mdpi.com

¹³C NMR Data for Selected 4H-1,2,4-triazole Derivatives

| Compound | Solvent | Chemical Shifts (δ/ppm) |

|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | CDCl₃ | 15.8, 40.0, 124.9, 126.4, 130.4, 132.3, 154.5 |

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole mdpi.com | CDCl₃ | 13.1, 19.2, 31.9, 44.8, 124.7, 126.5, 130.4, 132.3, 154.8 |

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole mdpi.com | CDCl₃ | 13.7, 22.2, 25.6, 29.8, 30.6, 45.0, 124.7, 126.6, 130.4, 132.3, 154.8 |

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. In the analysis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, the HMBC spectrum was crucial in observing the long-range coupling over three bonds between the methylene (B1212753) diastereotopic protons and the 3-C triazole carbon atom, which confirmed the S-alkylation. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. In the synthesized derivative 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide, the IR spectrum (KBr) shows characteristic absorption bands at 3272 cm⁻¹ (N-H stretching), 1677 cm⁻¹ (C=O stretching), 1591 cm⁻¹ (N=N stretching), 1440 cm⁻¹ (Ar-C=C stretching), 1163 cm⁻¹ (C-N stretching), and 747 cm⁻¹ (C-Cl stretching). nih.gov

For 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, the IR spectrum (KBr) displays bands at 3226 cm⁻¹ (N-H), 1733 cm⁻¹ (C=O), 1694 cm⁻¹ (N=C), 1558 cm⁻¹ (N=N), 1522 cm⁻¹ (NO₂), 1464 cm⁻¹ (Ar-C=C), and 1164 cm⁻¹ (C-N). nih.gov

IR Data for Selected 4H-1,2,4-triazole Derivatives

| Compound | Medium | Wavenumber (ṽ/cm⁻¹) | Assignment |

|---|---|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide nih.gov | KBr | 3272, 1677, 1591, 1440, 1163, 747 | N-H, C=O, N=N, Ar-C=C, C-N, C-Cl |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide nih.gov | KBr | 3226, 1733, 1694, 1558, 1522, 1464, 1164 | N-H, C=O, N=C, N=N, NO₂, Ar-C=C, C-N |

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | ATR | 2966, 1597, 1473, 1457, 1431, 1379, 1080, 1067, 1009, 968, 824, 794, 753, 737, 730, 665 | Various vibrational modes |

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole mdpi.com | ATR | 2963, 2927, 2856, 1468, 1430, 1400, 1382, 1268, 1096, 1069, 1011, 973, 846, 826, 756, 744, 720 | Various vibrational modes |

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole mdpi.com | ATR | 2951, 2931, 2860, 1599, 1464, 1417, 1398, 1381, 1353, 1331, 1147, 1101, 1071, 1014, 977, 853, 842, 825, 772, 753, 734, 720 | Various vibrational modes |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole, the calculated m/z for [C₁₆H₁₃N₃Br₂ + H]⁺ is 405.9549, with the found value being 405.9544. mdpi.com Similarly, for 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole, the calculated m/z for [C₁₈H₁₇N₃Br₂ + H]⁺ is 433.9862, and the found value is 433.9863. mdpi.com The HRMS for 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole shows a calculated m/z of 462.0175 for [C₂₀H₂₁N₃Br₂ + H]⁺, with a found value of 462.0177. mdpi.com

HRMS Data for Selected 4H-1,2,4-triazole Derivatives

| Compound | Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | [C₁₆H₁₃N₃Br₂ + H]⁺ | 405.9549 | 405.9544 |

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole mdpi.com | [C₁₈H₁₇N₃Br₂ + H]⁺ | 433.9862 | 433.9863 |

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole mdpi.com | [C₂₀H₂₁N₃Br₂ + H]⁺ | 462.0175 | 462.0177 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide, the maximum absorption (λ_max) is observed at 297 nm. nih.gov The related compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide, shows a λ_max at 296 nm. nih.gov In dichloromethane (B109758) (CH₂Cl₂), 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole exhibits a λ_max at 257.5 nm, while 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole and 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole both show a λ_max at 258.0 nm. mdpi.com

UV-Vis Data for Selected 4H-1,2,4-triazole Derivatives

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide nih.gov | Not specified | 297 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide nih.gov | Not specified | 296 |

| 3,5-Bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole mdpi.com | CH₂Cl₂ | 257.5 |

| 3,5-Bis(4-bromophenyl)-4-butyl-4H-1,2,4-triazole mdpi.com | CH₂Cl₂ | 258.0 |

| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole mdpi.com | CH₂Cl₂ | 258.0 |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The process involves growing a high-quality single crystal of the compound and exposing it to a focused beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. Key crystallographic parameters that would be obtained from such an analysis include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise coordinates (x, y, z) of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, which are crucial for understanding the molecular geometry.

Without experimental data, a theoretical analysis based on computational modeling could provide predicted structural parameters, but these would require experimental validation for confirmation.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.

For 4-(3-Bromophenyl)-4H-1,2,4-triazole, with a chemical formula of C₈H₆BrN₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The analysis involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified to determine the percentage of each element.

The comparison between the experimentally determined percentages and the calculated theoretical values serves as a critical measure of the purity and correctness of the synthesized compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 4-(3-Bromophenyl)-4H-1,2,4-triazole, DFT calculations offer deep insights into its geometry, reactivity, and spectroscopic properties.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations optimize the molecular geometry to a minimum energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: This data is illustrative and based on general principles of DFT calculations for similar aromatic heterocyclic compounds, as specific literature values for this exact molecule are not available.

| Parameter | Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| N-N (triazole ring) Bond Length | ~1.38 Å |

| C-N (triazole ring) Bond Length | ~1.33 Å |

| C-N (inter-ring) Bond Length | ~1.42 Å |

| Phenyl-Triazole Dihedral Angle | Varies; non-planar |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich regions, often involving the π-system of the bromophenyl ring and the lone pairs of the nitrogen atoms in the triazole ring. The LUMO is usually distributed over the π*-antibonding orbitals of the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity.

Table 2: Theoretical FMO Properties of this compound Note: Values are representative for this class of compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 eV |

| ELUMO | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | 4.5 to 6.5 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors signify areas of high electron density (negative potential), often associated with lone pairs on heteroatoms, while blue colors indicate regions of low electron density (positive potential), typically around hydrogen atoms or electron-withdrawing groups.

For this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The bromine atom also contributes to a region of negative potential. The hydrogen atoms of both rings represent areas of positive potential (blue regions). This map is invaluable for predicting sites of electrophilic and nucleophilic attack.

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Global Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap.

Global Softness (S): Is the reciprocal of global hardness (S = 1 / η). It indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

Table 3: Calculated Global Reactivity Descriptors Note: These values are derived from the representative FMO energies listed above.

| Descriptor | Definition | Calculated Value Range |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 - 4.75 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 - 3.25 eV |

| Global Softness (S) | 1 / η | 0.15 - 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.16 - 3.52 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. Key predicted vibrations for this compound would include C-H stretching of the aromatic rings, C=N and N-N stretching within the triazole ring, C-Br stretching, and the out-of-plane bending modes characteristic of the substituted benzene (B151609) ring.

While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is a powerful method for studying electronic excited states. TD-DFT is used to calculate the energies of vertical electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. This analysis helps to understand the nature of the electronic transitions (e.g., π→π* or n→π*) by examining which molecular orbitals are involved in the excitation. For this compound, TD-DFT would be used to predict its absorption spectrum and characterize the low-lying excited states, providing insight into its photophysical properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been instrumental in evaluating the binding affinity of 1,2,4-triazole (B32235) derivatives with various protein targets. For instance, a series of 1,2,4-triazole-based acetamide (B32628) derivatives were synthesized and subjected to molecular docking to predict their binding affinities to kinase proteins. nih.gov The results indicated that these compounds generally exhibit good binding affinity, with some showing strong interactions with targets like c-kit tyrosine kinase. nih.gov The binding interactions are often characterized by hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. nih.gov

In another study, novel 1,2,4-triazole derivatives were designed and their binding affinity to the somatostatin (B550006) receptor-4 (SST4) was investigated. nih.gov The research identified several compounds with high binding affinity, some in the sub-nanomolar range, and significant selectivity over other somatostatin receptor subtypes. nih.gov Comparative docking with cryo-EM and model-built SST4 structures helped in identifying key amino acid residues responsible for high-affinity binding. nih.gov

Furthermore, molecular docking of newly synthesized hetaryl-tagged 1H-1,2,4-triazole derivatives revealed high-affinity binding to the hydrophobic pocket and polar contacts within their target, suggesting their potential as effective biological agents. yu.edu.jo

Computational methods are also employed to identify potential molecular targets for novel compounds. For a series of newly synthesized 1,2,4-triazole derivatives, potential anti-cancer targets were predicted using molecular docking against several key proteins involved in cancer pathways. nih.gov These targets included human Aurora B kinase, phosphatidylinositol 3-kinase alpha (PI3Kalpha), signal transducer and activator of transcription 3 (STAT3), protein kinase B (Akt), and c-kit tyrosine kinase. nih.gov

Similarly, in a study focused on developing new anticancer agents, molecular docking was used to evaluate the inhibitory activity of 1,2,4-triazole derivatives against enzymes like EGFR, BRAF, and tubulin. nih.gov The results from these docking studies help in rationalizing the observed biological activities and in guiding the design of more potent and selective inhibitors. For example, some thiazolo[3,2-b] zsmu.edu.uamdpi.commdpi.com-triazoles showed promising EGFR inhibitory activity. nih.gov

The versatility of the 1,2,4-triazole scaffold allows for its interaction with a wide range of biological receptors, often attributed to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. nih.gov This makes it a valuable pharmacophore in the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.

QSAR analysis has been effectively used to understand how structural changes in 1,2,4-triazole derivatives impact their biological effects. A study on 1,2,4-triazole derivatives with a 2-bromo-5-methoxyphenyl fragment revealed that modifications to the radical at the 4-position significantly influence their toxicity. zsmu.edu.ua Specifically, increasing the size of the radicals, particularly by introducing aromatic fragments, led to a decrease in toxicity (higher LD50 values). zsmu.edu.ua

In the context of anticancer activity, QSAR studies on C3-linked 1,2,4-triazole-N-arylamide hybrids have been conducted to correlate structural features with their efficacy against breast cancer cell lines. researchgate.net These analyses help in identifying the key structural motifs that contribute to the observed biological activity.

The structure-activity relationship (SAR) of various 1,2,4-triazole derivatives has been explored in numerous studies. For instance, in a series of antibacterial 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols, the presence of a phenoxy moiety at the para-position of the phenyl ring was found to be crucial for broad-spectrum activity. nih.gov Similarly, for antifungal bis-1,2,4-triazole derivatives, dihalobenzyl groups were more effective in enhancing antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

QSAR models are valuable tools for predicting the biological activity of new, unsynthesized compounds. A 2D-QSAR study was conducted on a set of 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity. physchemres.org Using methods like multiple linear regression (MLR) and artificial neural networks (ANN), predictive models were developed and validated. The MLR model showed a cross-validation coefficient (Q²) of 0.51 and a predictive determination coefficient (R²test) of 0.936, while the ANN model had a correlation coefficient of 0.896. physchemres.org These results indicate the good predictive quality of the developed QSAR models.

Another QSAR study aimed to predict the toxicity of new 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiol derivatives. zsmu.edu.ua The models developed in this study can be used for the rational design of new compounds with improved toxicological profiles, reducing the need for extensive experimental testing. zsmu.edu.ua

Natural Bond Orbital (NBO) Analysis

NBO analysis is a theoretical method that provides a detailed description of the electron density distribution in a molecule, revealing information about atomic charges, hybridization, and intramolecular interactions like hyperconjugation.

The electronic properties of 1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. The introduction of different functional groups can alter the electron distribution and, consequently, the chemical reactivity and biological activity of the compound.

Structure Activity Relationship Sar Studies

Influence of Bromophenyl Moiety on Activity

The presence and position of the bromo-substituted phenyl ring are critical determinants of the biological activity in this class of 1,2,4-triazole (B32235) derivatives. Research consistently demonstrates that the halogenated phenyl group is not merely a scaffold but an active participant in molecular interactions.

Studies on related compounds have underscored the importance of a halogenated phenyl ring for potent antibacterial effects. For instance, in a series of 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the presence of a 4-bromophenyl moiety at the N-4 position was found to be crucial for significant antibacterial activity when compared to derivatives bearing a 4-methylphenyl group. mdpi.com Similarly, other research has indicated that compounds with 4-chloro and 4-bromo substituents on the phenyl ring exhibit good antibacterial activity. mdpi.com This suggests a broader trend where electron-withdrawing halogen atoms on the phenyl ring enhance the biological profile of the molecule.

The position of the bromine atom on the phenyl ring (ortho, meta, or para) also modulates the compound's properties. While the subject compound features a 3-bromo (meta) substitution, related studies on 2-bromo (ortho) and 4-bromo (para) analogs provide valuable insights. zsmu.edu.uamdpi.com For example, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown notable activity against Bacillus subtilis. nih.gov The synthesis and investigation of compounds with the bromophenyl moiety at different positions, such as 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, further contribute to understanding the spatial and electronic effects of the bromine substituent. zsmu.edu.ua The hydrophobic and electronic characteristics imparted by the bromophenyl group are believed to facilitate binding to biological targets. nih.gov

Role of Substituents on the Triazole Ring (N-4, C-3, C-5 positions)

Substitutions directly on the 1,2,4-triazole core at the N-4, C-3, and C-5 positions have a profound impact on the molecule's activity spectrum and potency.

N-4 Position: The substituent at the N-4 position of the triazole ring significantly influences biological outcomes. Studies have shown that attaching an aromatic ring, such as the 3-bromophenyl group, at this position generally leads to higher activity compared to alkyl or alkene substituents. mdpi.com The nature of the substituent at N-4 has been described as playing an important role in antibacterial activity. nih.gov However, its effect can be complex; some studies suggest it has a secondary effect on antimicrobial potency but a major effect on the toxicity profile. mdpi.com In certain series, a substituted phenyl group at N-4 was not deemed essential for activity, but the length of an alkyl chain at this position was influential, with longer chains leading to a decrease in activity. nih.gov Furthermore, modification of functional groups at N-4, such as the acetylation of an amino group, has been shown to reduce antibacterial efficacy. mdpi.com

C-3 and C-5 Positions: The substituents at the carbon atoms of the triazole ring are crucial for modulating activity. At the C-3 position, the introduction of a phenyl group is considered critical for high activity. nih.gov The presence of electron-donating groups, particularly a hydroxyl (-OH) group, on this phenyl ring has been found to be favorable. nih.gov In ciprofloxacin-triazole hybrids, the most beneficial antibacterial effect was achieved with a hydroxyphenyl fragment at the C-3 position. mdpi.comnih.gov Conversely, having a free thiol (SH) group at the C-3 position can lead to a decrease in antibacterial activity. mdpi.com Activity is also sensitive to substitutions at the C-5 position. For instance, incorporating a diarylsulfone moiety at C-5 has been explored in antimicrobial screening. mdpi.com The synthesis of 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, where a second bromophenyl group occupies the C-5 position, highlights the exploration of symmetrical diaryl substitutions to enhance molecular properties. mdpi.com

The table below summarizes the observed effects of various substituents on the triazole ring based on SAR studies.

| Position | Substituent Type | Observed Effect on Activity | Source(s) |

| N-4 | Phenyl Ring | Higher activity compared to alkyl/alkene groups. | mdpi.com |

| N-4 | Long Alkyl Chain | Decreased activity. | nih.gov |

| N-4 | Acetylated Amino Group | Decreased antibacterial activity. | mdpi.com |

| C-3 | Phenyl Group | Crucial for high activity. | nih.gov |

| C-3 | Hydroxyphenyl Group | Favorable for antibacterial effect. | mdpi.comnih.gov |

| C-3 | Free Thiol (SH) Group | Decreased antibacterial activity. | mdpi.com |

| C-5 | Diarylsulfone Moiety | Investigated for antimicrobial effects. | mdpi.com |

Impact of Linker Groups and Side Chains on Molecular Interactions

The introduction of linker groups and side chains to the core 4-(3-Bromophenyl)-4H-1,2,4-triazole structure is a key strategy for modifying its physicochemical properties and molecular interactions. These modifications can influence solubility, target affinity, and spatial orientation within a binding site.

Research has shown that even simple linkers can have a significant impact. The presence of a methylene (B1212753) linker between the triazole ring and an aryl substituent was found to increase toxicity against human cells in one study. mdpi.com The nature of side chains attached to the triazole, often via a sulfur atom at the C-3 or C-5 position, is particularly important. It is well-established that substituents on the sulfur atom of 1,2,4-triazole-3-thiones can significantly enhance biological activity. mdpi.com For example, S-alkylation of a triazole-thiol with subsequent reduction can yield alcohol-containing side chains, creating new points of interaction. mdpi.com

The table below details the impact of specific linkers and side chains on the properties of triazole compounds.

| Linker/Side Chain Type | Attachment Point | Observed Impact | Source(s) |

| Methylene Linker | Between triazole and aryl group | Increased toxicity. | mdpi.com |

| Substituted Benzyl Side Chains | - | Significant for antifungal activity. | nih.gov |

| Lengthened Side Chain (with double bond) | - | Lowered antifungal activity due to spatial orientation changes. | nih.gov |

| Substituents on Sulfur Atom | C-3 Thiol | Significant enhancement of biological activity. | mdpi.com |

Biological Activity Research and Mechanistic Insights

Anticancer Activity Investigations

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with the 1,2,4-triazole (B32235) scaffold being a prominent candidate. researchgate.netnih.gov The introduction of a bromophenyl group is often explored to enhance biological activity.

In vitro Growth Inhibition Studies on Cancer Cell Lines

While direct studies on the in vitro growth inhibitory effects of 4-(3-Bromophenyl)-4H-1,2,4-triazole are limited, research on closely related analogs provides significant insights. A study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated notable anticancer activity across a panel of 58 human cancer cell lines. mdpi.com

In this research, the compounds were tested at a single concentration of 10⁻⁵ M. Several of these analogs exhibited significant growth inhibition against various cancer cell lines. For instance, one analog showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75. mdpi.com Another analog was particularly effective against five cell lines: SNB-75 (PGI 38.94%), UO-31 (renal cancer, PGI 30.14%), CCRF-CEM (leukemia, PGI 26.92%), EKVX (non-small cell lung cancer, PGI 26.61%), and OVCAR-5 (ovarian cancer, PGI 23.12%). mdpi.com These findings underscore the potential of the 5-(3-bromophenyl)-4H-1,2,4-triazole scaffold as a source of new anticancer agents.

| Compound Series | Cancer Cell Line | Concentration | Percent Growth Inhibition (PGI) | Source |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | 10⁻⁵ M | up to 41.25% | mdpi.com |

| UO-31 (Renal Cancer) | 10⁻⁵ M | 30.14% | mdpi.com | |

| CCRF-CEM (Leukemia) | 10⁻⁵ M | 26.92% | mdpi.com | |

| EKVX (Non-Small Cell Lung Cancer) | 10⁻⁵ M | 26.61% | mdpi.com | |

| OVCAR-5 (Ovarian Cancer) | 10⁻⁵ M | 23.12% | mdpi.com | |

| MCF-7 (Breast Cancer) | 10⁻⁵ M | - | mdpi.com |

Tubulin Inhibition Mechanisms

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. The disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have suggested that these compounds may exert their anticancer effects through the inhibition of tubulin. mdpi.com These in silico analyses revealed that the analogs could effectively bind to the colchicine-binding site of tubulin, with binding affinities ranging from -6.502 to -8.341 kcal/mol. The interactions were characterized by the formation of hydrogen bonds and halogen bonds with key amino acid residues, such as Asn258. mdpi.com

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While direct evidence for CDK inhibition by this compound is not available, the broader class of 1,2,4-triazole derivatives has been investigated for this activity. For example, novel indolyl 1,2,4-triazole scaffolds have been designed and evaluated for their inhibitory activity against CDK4 and CDK6, showing promising results. nih.gov This suggests that the 1,2,4-triazole core can serve as a valuable scaffold for the development of CDK inhibitors.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. The 1,2,4-triazole nucleus is a key structural component in many compounds with demonstrated antibacterial and antifungal properties. nih.govnih.govphytojournal.com

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Research on derivatives of this compound indicates potential antibacterial activity. For instance, studies on 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives revealed that the presence of a 4-bromophenyl group was crucial for potent antibacterial effects against both Gram-positive and Gram-negative bacteria when compared to 4-methylphenyl derivatives. nih.gov

Another study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates showed moderate antimicrobial effects against Pseudomonas aeruginosa. zsmu.edu.ua The antibacterial activity of various 1,2,4-triazole derivatives has been tested against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tsijournals.comuobasrah.edu.iq

| Compound Series | Bacterial Strain | Activity | Source |

|---|---|---|---|

| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives | Gram-positive and Gram-negative bacteria | Potent activity linked to the 4-bromophenyl moiety | nih.gov |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | Pseudomonas aeruginosa | Moderate antimicrobial effect | zsmu.edu.ua |

Antifungal Spectrum and Efficacy against Phytopathogenic Fungi and Candida albicans

The antifungal potential of bromophenyl-substituted 1,2,4-triazoles has also been a subject of investigation. A study on new fluorophenyl-containing 1,2,4-triazoles found that 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol exhibited high activity against Candida albicans. doaj.org

Furthermore, research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates demonstrated that the conversion of these compounds into their dimethylammonium salts led to an increase in both antimicrobial and antifungal effects, including against Candida albicans. zsmu.edu.ua Another study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles also reported antifungal activity. zsmu.edu.ua The broader class of 1,2,4-triazole derivatives has shown activity against various phytopathogenic fungi. ekb.eg

| Compound Series | Fungal Strain | Activity | Source |

|---|---|---|---|

| 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol | Candida albicans | High activity | doaj.org |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates (as dimethylammonium salts) | Candida albicans | Increased antifungal effect | zsmu.edu.ua |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Fungi | Antifungal activity observed | zsmu.edu.ua |

Antimycobacterial and Antitubercular Potential

The search for novel therapeutic agents against mycobacterial infections, including tuberculosis, has led to the investigation of various heterocyclic compounds. Within this context, derivatives of 1,2,4-triazole have shown promise. Specifically, research into derivatives of this compound has revealed potential antimycobacterial and antitubercular activities.

Studies have shown that the presence of a 4-bromophenyl moiety on the 1,2,4-triazole ring can be crucial for potent antibacterial effects against certain strains. For instance, N-2-hydroxymethyl and N-2-aminomethyl derivatives of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated significant activity against Gram-positive bacteria, with the 4-bromophenyl group being a key contributor to this effect when compared to 4-methylphenyl derivatives. nih.gov

Furthermore, the parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited notable anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.gov This suggests that the core triazole structure, when appropriately substituted, can serve as a scaffold for developing new antitubercular agents. While this specific compound is not a direct derivative of this compound, the findings support the potential of the broader class of substituted 1,2,4-triazoles in this therapeutic area.

Table 1: Antimycobacterial and Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| N-2-hydroxymethyl and N-2-aminomethyl derivatives of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Gram-positive bacteria (e.g., Bacillus cereus) | Inhibited growth at concentrations of 31.25–62.5 μg/mL. nih.gov | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv and MDR strains | Active at 5.5 µg/mL and 11 µg/mL, respectively. nih.gov | nih.gov |

Inhibition of DNA Gyrase

While direct studies on the inhibition of DNA gyrase by this compound are not extensively documented in the provided results, the broader class of 1,2,4-triazole derivatives has been investigated for their potential to target this essential bacterial enzyme. DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs. The development of novel inhibitors for this enzyme is a key strategy in combating bacterial resistance. The structural features of 1,2,4-triazoles make them suitable candidates for interacting with the binding sites of DNA gyrase. Further research is needed to specifically evaluate the DNA gyrase inhibitory potential of this compound and its derivatives.

Modulation of 14α-demethylase (CYP51) Activity

The enzyme 14α-demethylase, a member of the cytochrome P450 family (CYP51), is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. It has been a primary target for the development of antifungal azole drugs. researchgate.netnih.gov These drugs, which include compounds with a 1,2,4-triazole ring, function by inhibiting CYP51, thereby disrupting the integrity of the fungal cell membrane. researchgate.net

The interaction between azole antifungals and CYP51 involves the nitrogen atoms of the azole ring coordinating with the heme iron atom in the enzyme's active site. researchgate.net This binding prevents the natural substrate from accessing the active site, halting the demethylation process. The design of new 1,2,4-triazole derivatives often involves computational docking experiments to predict their binding affinity to the active site of CYP51. nih.gov

For instance, novel 1,2,4-triazole derivatives containing amino acid fragments have been designed and shown to exhibit strong binding affinity to CYP51, highlighting their potential as effective antifungal agents. mdpi.com While direct studies on this compound are not specified, the established mechanism of action for triazole-based antifungals suggests that this compound and its derivatives could potentially modulate CYP51 activity. The bromophenyl substituent could influence the compound's binding affinity and selectivity for fungal CYP51 over its human counterpart. cardiff.ac.uk

Table 2: Modulation of 14α-demethylase (CYP51) by Triazole Derivatives

| Compound Class | Mechanism of Action | Significance | Reference |

|---|---|---|---|

| Azole antifungals (containing 1,2,4-triazole ring) | Inhibition of CYP51 by coordinating with the heme iron in the active site. researchgate.net | Disruption of ergosterol biosynthesis and fungal cell membrane integrity. researchgate.net | researchgate.net |

| Novel 1,2,4-triazole derivatives with amino acid fragments | Strong binding affinity to CYP51. mdpi.com | Potential as new effective antifungal agents. mdpi.com | mdpi.com |

Anti-Inflammatory Activity Research

Derivatives of 1,2,4-triazole are recognized for their significant anti-inflammatory properties. mdpi.comnih.gov Research has explored various substituted 1,2,4-triazoles for their ability to mitigate inflammatory responses. For example, certain 1,2,4-triazole-3-thione derivatives have demonstrated considerable anti-inflammatory effects. nih.gov

In one study, novel 1,2,4-triazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing potent effects comparable to standard drugs like ibuprofen. researchgate.net Another study focused on 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles and found that substitution with a heterocyclic moiety at the C-2 of the acetamido group at position 4 of the 1,2,4-triazole resulted in appreciable anti-inflammatory activity. nih.gov

While direct research on the anti-inflammatory activity of this compound is not detailed, the consistent anti-inflammatory potential observed across a wide range of 1,2,4-triazole derivatives suggests that this compound could also exhibit similar properties. The bromophenyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially affecting its anti-inflammatory efficacy.

Antiviral Activity Research

The 1,2,4-triazole nucleus is a structural component of some antiviral drugs, indicating the potential of this heterocyclic system in the development of new antiviral agents. nih.gov For instance, Taribavirin, a triazole-based drug, is active against several DNA and RNA viruses. mdpi.com

Research into novel 1,2,4-triazole derivatives has explored their antiviral potential. For example, a series of new Current time information in Bangalore, IN.nih.govrroij.comtriazolo[3,4-b] Current time information in Bangalore, IN.rroij.comnih.govthiadiazoles and related compounds were synthesized from a 4-amino-1,2,4-triazole-5(1H)-thione derivative and evaluated for their antiviral activity. researchgate.net While specific antiviral data for this compound is not available in the provided context, the known antiviral properties of other triazole derivatives warrant further investigation into this compound's potential in this area.

Antinociceptive and Analgesic Properties

Several studies have highlighted the antinociceptive and analgesic potential of 1,2,4-triazole derivatives. nih.gov These compounds have been shown to reduce pain in various experimental models.

One study investigated the antinociceptive activity of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice. The results indicated that all examined compounds produced an antinociceptive effect in both the hot plate and writhing tests. nih.gov Notably, the derivative with a 4-bromophenyl substituent (T-101) showed a strong, dose-dependent, and long-lasting antinociceptive effect in the hot plate test. nih.gov

Another study on 1,2,4-triazole heterocycles clubbed with other ring systems found that derivatives with bromo substitutions exhibited excellent analgesic activity. nih.gov Furthermore, research on 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles identified compounds with significant antinociceptive activity. nih.gov These findings strongly suggest that the this compound scaffold is a promising starting point for the development of new analgesic agents.

Table 3: Antinociceptive and Analgesic Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| 4-(4-bromophenyl) derivative of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (T-101) | Hot plate test (mice) | Strong, dose-dependent, and long-lasting antinociceptive effect. nih.gov | nih.gov |

| Bromo substituted 1,2,4-triazole derivatives | Acetic acid-induced writhing and hot plate methods | Excellent analgesic activity. nih.gov | nih.gov |

| 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles | Hot plate and tail immersion methods | Significant antinociceptive activity. nih.gov | nih.gov |

Antioxidant Activity Research

The investigation of synthetic compounds with antioxidant properties is an active area of research, and 1,2,4-triazole derivatives have emerged as a class of compounds with significant potential. nih.gov The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govchemrxiv.org

Several studies have reported on the antioxidant capabilities of various 1,2,4-triazole derivatives. For example, a series of S-substituted triazolethione derivatives were synthesized, and their antioxidant activities were assessed. nih.gov In this study, the presence and position of substituents on the phenyl ring were found to influence the antioxidant capacity. nih.gov Another study synthesized a series of 1,2,4-triazole analogues and found that some exhibited significant antioxidant activities when compared to the standard, ascorbic acid. nih.gov

While direct antioxidant activity data for this compound is not explicitly provided, the broader research on related structures suggests that it could possess antioxidant properties. The electronic effects of the bromine atom on the phenyl ring could modulate the compound's ability to scavenge free radicals.

Anticonvulsant Activity Research

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. nih.gov A wide array of derivatives has been synthesized and evaluated for their efficacy in preclinical seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govnih.gov Although direct studies on this compound are not documented in the searched literature, research on analogous structures highlights the potential of this chemical class.

Derivatives of 1,2,4-triazole are of significant interest for developing new drugs with anticonvulsant activity, potentially acting through various molecular mechanisms. zsmu.edu.ua For instance, some polysubstituted-1,2,4-triazoles have demonstrated prominent anticonvulsant effects. nih.gov The class of 4-disubstituted-1,2,4-triazoles, which includes both 4-aryl and 4-alkyl variations, has been reported to possess potent anticonvulsant activity. nih.gov

In one study, a series of 4-amino-4H-1,2,4-triazole derivatives were synthesized and screened for their anticonvulsant activity in the MES model. researchgate.net Among the synthesized compounds, two derivatives, 3b and 5d , were identified as the most active. researchgate.net Another study found that 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) exhibited anticonvulsant activity exceeding that of reference drugs like phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua

Furthermore, research into 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole derivatives revealed potent activity against PTZ-induced convulsions. nih.gov Specifically, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole showed an ED₅₀ of 1.4 mg/kg, comparable to diazepam. nih.gov This underscores the importance of the substitution pattern on the phenyl ring for anticonvulsant efficacy.

The data from a study on certain 4-amino-4H-1,2,4-triazole derivatives is presented below:

Table 1: Anticonvulsant Activity of Selected 4-amino-4H-1,2,4-triazole Derivatives| Compound | Dose (mg/kg) | Protection (%) | Neurotoxicity |

|---|---|---|---|

| 3b | 100 | 100 | 0/6 |

| 5d | 100 | 100 | 0/6 |

Antidepressant Activity Research

The 1,2,4-triazole scaffold is also present in several compounds investigated for antidepressant effects. zsmu.edu.uaresearchgate.net Drugs such as Trazodone and Alprazolam, which contain a triazole moiety, are widely used in clinical practice for depression and anxiety. nih.govzsmu.edu.ua

Research into benzylidene derivatives of 4-amino-5-(alkyl-, aryl-, heteryl)-1,2,4-triazole-3-thione has identified compounds with significant antidepressant-like activity in the Porsolt forced swim test. zsmu.edu.ua In these studies, the primary measure of antidepressant effect is a reduction in the duration of immobility. One compound, designated as compound 32 , was particularly effective, reducing the average duration of immobility by 89.53%. zsmu.edu.ua Another derivative, compound 26 , also significantly lowered the depression index, showing higher activity than the reference drug fluoxetine. zsmu.edu.ua

Fused triazole systems have also been explored. A study on 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives reported that some compounds exhibit antidepressive action in pharmacological tests. researchgate.net Alprazolam, a triazolobenzodiazepine, is noted to have antidepressant properties, possibly due to structural similarities with tricyclic antidepressants. wikipedia.org

Table 2: Antidepressant-like Activity of Benzylidene Derivatives of 4-amino-1,2,4-triazole-3-thiones

| Compound | Effect on Immobility Duration | Depression Index (ID) |

|---|---|---|

| Compound 32 | Reduced to 89.53% | 0.34 ± 0.08 |

| Compound 23 | Reduced to 87.05% | - |

| Compound 26 | - | Reduced by 86.66% |

| Fluoxetine (Reference) | Reduced to 73.53% | Reduced by 70.92% |

| Trazodone (Reference) | Reduced to 79.55% | Reduced by 76.95% |

Anxiolytic and Sedative Properties

The therapeutic utility of triazole-containing compounds extends to the treatment of anxiety and sleep disorders. The triazolobenzodiazepines, such as Alprazolam and Estazolam, are prime examples, possessing anxiolytic, sedative, and hypnotic properties. wikipedia.orgwikipedia.org These effects are mediated through their action on GABA-A receptors in the central nervous system. wikipedia.org

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and found to be active in tests predictive of anxiolytic activity, including protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. nih.gov These compounds also demonstrated the ability to inhibit [3H]diazepam binding in vitro, suggesting a mechanism of action related to the benzodiazepine (B76468) receptor site. nih.gov

Estazolam is an intermediate-acting benzodiazepine used for the short-term treatment of insomnia, highlighting the hypnotic potential of the triazole scaffold. wikipedia.org Alprazolam is primarily used for its anxiolytic effects in the management of anxiety disorders. wikipedia.org

Enzyme Inhibition Studies (e.g., Metallo-β-Lactamases)

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes, indicating a broad potential for therapeutic applications.

One area of research is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. While specific data for this compound is unavailable, other triazole derivatives have been explored. For instance, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives have shown inhibitory activity against NDM-1 and VIM-2 MBLs.

Another target is aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis and a key target in breast cancer therapy. nih.gov The nitrogen atoms of the 1,2,4-triazole ring in inhibitors like Anastrozole and Letrozole bind to the iron of the heme moiety in the enzyme's active site. nih.gov

Furthermore, 1,2,4-triazole derivatives have been synthesized and evaluated as inhibitors of other enzymes, including:

Glycine Transporter 1 (GlyT1): Atropisomeric 4-phenyl-4H-1,2,4-triazoles have been optimized as selective GlyT1 inhibitors, which have potential applications in neurological disorders. nih.gov

Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-glucosidase: Novel azinane triazole-based derivatives have demonstrated potent inhibition of these enzymes, suggesting potential for treating Alzheimer's disease and diabetes. nih.govacs.org

Indoleamine 2,3-dioxygenase (IDO1): 4-Phenyl-1H-1,2,3-triazole has been identified as an inhibitor of IDO1 with an IC₅₀ of 60 μM, relevant for cancer research. medchemexpress.com

Table 3: Enzyme Inhibition by Phenyl-Triazole Derivatives

| Compound Class | Target Enzyme | Potential Application | Reference |

|---|---|---|---|

| Atropisomeric 4-phenyl-4H-1,2,4-triazoles | Glycine Transporter 1 (GlyT1) | Neurological disorders | nih.gov |

| Azinane triazole derivatives | AChE, BChE, α-glucosidase | Alzheimer's, Diabetes | nih.govacs.org |

| 4-Phenyl-1H-1,2,3-triazole | Indoleamine 2,3-dioxygenase (IDO1) | Cancer | medchemexpress.com |

| Anastrozole, Letrozole | Aromatase | Breast Cancer | nih.gov |

Applications in Materials Science

Nonlinear Optical (NLO) Properties and Optoelectronic Applications

Nonlinear optical (NLO) materials are crucial for a range of applications in optoelectronics, including optical switching and signal processing. The NLO response of a material is dictated by its molecular structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system.